4-(Hex-1-EN-1-YL)benzene-1,2-diol

Description

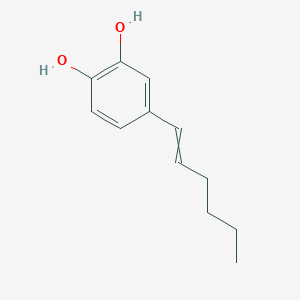

4-(Hex-1-en-1-yl)benzene-1,2-diol is a phenolic compound characterized by a benzene-1,2-diol (catechol) core substituted with a hex-1-en-1-yl group at the 4-position. These analogs often serve as fluorescent probes, antioxidants, or therapeutic agents due to the catechol moiety’s redox activity and hydrogen-bonding capacity .

Properties

CAS No. |

100668-21-1 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-hex-1-enylbenzene-1,2-diol |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-5-6-10-7-8-11(13)12(14)9-10/h5-9,13-14H,2-4H2,1H3 |

InChI Key |

NRJONEZFCZVLLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted trans-Stilbene Derivatives

Several analogs with trans-stilbene (vinyl-bridged) substituents exhibit fluorescence properties and amyloid-binding capabilities:

Comparison Insights :

- The hex-1-en-1-yl group in the target compound lacks the extended π-conjugation of naphthalene, anthracene, or pyrene substituents. This likely reduces fluorescence intensity and lifetime compared to aromatic vinyl analogs .

- The absence of a vinyl bridge in 4-(Hex-1-en-1-yl)benzene-1,2-diol may limit its utility in conformational discrimination of proteins like TTR, which relies on π-stacking interactions with aromatic substituents .

Alkyl/Alkoxy-Substituted Derivatives

Alkyl and alkoxy chains modulate solubility and membrane permeability:

Comparison Insights :

Bioactive Derivatives with Pharmacological Relevance

Comparison Insights :

- The hex-1-en-1-yl group lacks the hydrogen-bonding or imine functionalities seen in estrogen receptor antagonists (e.g., p-tolyliminoethyl), likely reducing affinity for enzymatic or receptor targets .

Naturally Occurring Derivatives

Natural analogs highlight structural diversity and bioactivity:

Comparison Insights :

- The hex-1-en-1-yl group is distinct from indole or hydroxybutyl substituents in natural products, suggesting divergent biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.